molecular formula C10H22O4S2 B14734457 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane CAS No. 5862-63-5

2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane

Katalognummer: B14734457
CAS-Nummer: 5862-63-5
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: WNPSGYOAJGEVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C10H22O4S2 It is characterized by the presence of two sulfonyl groups and a tert-butyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane typically involves the reaction of tert-butyl sulfone with appropriate alkylating agents under controlled conditions. One common method involves the use of tert-butyl sulfone and ethyl sulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols or thiols.

    Substitution: Various sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its sulfonyl groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-(2-tert-butylsulfonylethylsulfonyl)propane: Similar structure with slight variations in the alkyl groups.

    tert-Butyl sulfone: A simpler compound with only one sulfonyl group.

    2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but lacks sulfonyl groups.

Uniqueness

2-(2-Tert-butylsulfonylethylsulfonyl)-2-methylpropane is unique due to the presence of two sulfonyl groups and a tert-butyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

5862-63-5

Molekularformel

C10H22O4S2

Molekulargewicht

270.4 g/mol

IUPAC-Name

2-(2-tert-butylsulfonylethylsulfonyl)-2-methylpropane

InChI

InChI=1S/C10H22O4S2/c1-9(2,3)15(11,12)7-8-16(13,14)10(4,5)6/h7-8H2,1-6H3

InChI-Schlüssel

WNPSGYOAJGEVQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)(=O)CCS(=O)(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.